molecular formula C14H9NO7 B6393875 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261935-52-7

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6393875
CAS RN: 1261935-52-7
M. Wt: 303.22 g/mol
InChI Key: YWGZLQKKOYLBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid (5-DCHIN) is an important organic acid that has a wide range of applications in the fields of scientific research and laboratory experiments. 5-DCHIN is a derivative of isonicotinic acid, which is a structural component of several important biological molecules. 5-DCHIN has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in various biochemical assays, such as enzyme activity assays, protein-protein interaction assays, and DNA-binding assays. Additionally, 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% has been used as a fluorescent probe for studying the structure and function of biological molecules.

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions in the active site of enzymes and other proteins. It is also believed to interact with DNA, possibly by binding to the major groove of DNA and influencing the structure and function of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% are not well understood. However, it is known to interact with various biological molecules, such as enzymes and DNA, and has been shown to inhibit the activity of some enzymes. Additionally, it has been shown to have an effect on the expression of certain genes, suggesting that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of assays and experiments. However, it has several limitations, such as its potential to interact with DNA and influence gene expression. Additionally, it is not fully understood how it interacts with enzymes and other proteins, and its effects on biochemical and physiological processes are not well understood.

Future Directions

There are several potential future directions for research on 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95%. First, further research into its mechanism of action and biochemical and physiological effects is needed. Additionally, further research into its potential applications in scientific research and laboratory experiments is needed. Finally, research into the potential toxicity of 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% is needed, as it is not known if it is safe for use in humans or other organisms.

Synthesis Methods

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized from 3,5-dicarboxybenzaldehyde and isonicotinic acid using a condensation reaction in which the two reactants are heated in the presence of an acid catalyst. The reaction produces 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid, 95% as the main product, along with a few byproducts. The reaction can be carried out at room temperature and is relatively simple and inexpensive.

properties

IUPAC Name

5-(4-carboxy-6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-11-4-9(14(21)22)10(5-15-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGZLQKKOYLBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688287
Record name 5-(4-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-52-7
Record name 5-(4-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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